Mmp2-IN-1

Description

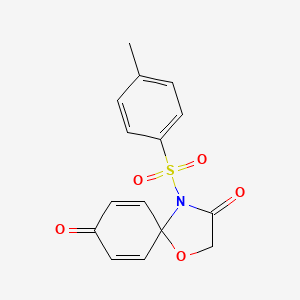

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO5S |

|---|---|

Molecular Weight |

319.3 g/mol |

IUPAC Name |

4-(4-methylphenyl)sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |

InChI |

InChI=1S/C15H13NO5S/c1-11-2-4-13(5-3-11)22(19,20)16-14(18)10-21-15(16)8-6-12(17)7-9-15/h2-9H,10H2,1H3 |

InChI Key |

XXJKWYKORAOIFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)COC23C=CC(=O)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Mmp2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Mmp2-IN-1, a notable inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document collates available data on its biological effects, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to MMP-2

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] The activity of MMP-2 is tightly regulated at multiple levels, including transcription, activation of its pro-enzyme form (pro-MMP-2), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[3][4]

Dysregulation of MMP-2 activity is implicated in a wide range of pathological processes, including tumor invasion and metastasis, angiogenesis, and inflammatory diseases.[5][6][7] Consequently, the development of specific MMP-2 inhibitors is a significant area of interest for therapeutic intervention.

This compound: Mechanism of Action

MMP2-I1 has been shown to have a positive regulatory role in bone regeneration by promoting both osteogenesis and angiogenesis.[8] This is a notable departure from the typical expectation that MMP inhibitors would block tissue remodeling.

Effects on Osteogenesis

MMP2-I1 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs).[8] This effect is mediated through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway .[8] The inhibitor was observed to enhance the expression of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Collagen Type I Alpha 1 Chain (COL1A1), and Osterix (OSX) in a dose-dependent manner.[8]

Effects on Angiogenesis

In addition to its pro-osteogenic effects, MMP2-I1 enhances angiogenesis in human vascular endothelial cells (HUVECs).[8] This is achieved through the activation of the hypoxia-inducible factor (HIF)-1α signaling pathway .[8] Furthermore, in an in vivo mouse model of osteoporosis, MMP2-I1 was found to generate more type H vessels, which are closely associated with osteogenesis.[8]

Quantitative Data Summary

The following table summarizes the key findings regarding the biological effects of MMP-2 inhibitor 1.

| Biological Process | Cell Type | Key Finding | Signaling Pathway Implicated | Reference |

| Osteogenesis | hBMSCs | Promoted osteogenic differentiation | p38/MAPK | [8] |

| Angiogenesis | HUVECs | Enhanced angiogenesis | HIF-1α | [8] |

| Bone Formation | Rat Tibial Defect Model | Accelerated bone formation | Not specified | [8] |

| Bone Loss Prevention | Ovariectomy-Induced Mouse Model | Prevented bone loss and increased type H vessels | Not specified | [8] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture and Differentiation

-

hBMSC Culture: Human bone marrow mesenchymal stem cells are cultured in a standard growth medium. For osteogenic differentiation, the medium is supplemented with osteogenic inducers such as dexamethasone, β-glycerophosphate, and ascorbic acid.

-

HUVEC Culture: Human umbilical vein endothelial cells are cultured on a gelatin-coated surface in endothelial growth medium.

Osteogenesis Assays

-

Alkaline Phosphatase (ALP) Staining and Activity: A common early marker for osteoblast differentiation. Cells are fixed and stained for ALP activity, which can also be quantified using a colorimetric assay with p-nitrophenyl phosphate as a substrate.

-

Alizarin Red S Staining: Used to detect calcium deposition, a marker of late-stage osteogenic differentiation. Cells are fixed and stained with Alizarin Red S solution, and the mineralized nodules can be quantified by dye extraction and spectrophotometry.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of osteogenic marker genes (e.g., RUNX2, COL1A1, OSX). Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with specific primers.[9]

-

Western Blotting: To determine the protein levels of key signaling molecules (e.g., phosphorylated p38) and osteogenic markers. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1]

Angiogenesis Assays

-

Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel. The formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like total tube length and the number of branch points.

-

Cell Migration Assay: The effect of the inhibitor on HUVEC migration can be assessed using a wound-healing assay or a Boyden chamber assay. In a wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time.[10]

In Vivo Models

-

Rat Tibial Defect Model: A critical-sized bone defect is created in the tibia of rats. The defect is then treated with a scaffold containing MMP2-I1. Bone regeneration is assessed at various time points using micro-computed tomography (μCT) and histological analysis.

-

Ovariectomy (OVX) Mouse Model: Ovariectomy is performed on female mice to induce osteoporosis. The mice are then treated with MMP2-I1. Bone mineral density and microarchitecture are analyzed using μCT to evaluate the prevention of bone loss.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating MMP-2 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MMP-2 Research Products: Novus Biologicals [novusbio.com]

- 7. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Mmp2-IN-1: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Mmp2-IN-1, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document details the scientific background, experimental protocols, and key data associated with this compound, making it a valuable resource for researchers in the fields of drug discovery, cell biology, and regenerative medicine.

Discovery and Rationale

This compound, also identified as MMP-2/MMP-9 Inhibitor I, is a selective, orally active N-sulfonylamino acid derivative.[1][2] The discovery of this class of inhibitors was driven by the critical role of MMPs, particularly the gelatinases MMP-2 and MMP-9, in pathological processes such as tumor invasion, metastasis, and angiogenesis.[1][3] These enzymes degrade components of the extracellular matrix (ECM), facilitating cell migration and tissue remodeling.[1] Dysregulation of MMP-2 activity is implicated in various diseases, making it a key therapeutic target. This compound was developed as a potent and selective inhibitor of type IV collagenases (MMP-2 and MMP-9) with the potential for in vivo efficacy.[1][3]

Synthesis Process

The synthesis of this compound (CAS 193807-58-8) is based on the derivatization of an amino acid scaffold. While a detailed, step-by-step protocol for this specific inhibitor is proprietary, the general synthesis of N-sulfonylamino acid derivatives, as described in the foundational study by Tamura et al. (1998), involves the reaction of a substituted sulfonyl chloride with an appropriate amino acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

A representative synthetic scheme is as follows:

Step 1: Sulfonylation of the Amino Acid Ester A solution of the desired amino acid ester (e.g., D-phenylalanine methyl ester) in a suitable solvent (e.g., dichloromethane) is treated with a substituted sulfonyl chloride (e.g., [1,1'-biphenyl]-4-sulfonyl chloride) in the presence of a base (e.g., triethylamine) at room temperature. The reaction mixture is stirred until completion, then washed and concentrated to yield the N-sulfonylated amino acid ester.

Step 2: Saponification of the Ester The resulting ester is dissolved in a mixture of solvents such as tetrahydrofuran and methanol, and an aqueous solution of a base (e.g., lithium hydroxide) is added. The mixture is stirred at room temperature until the ester is completely hydrolyzed. The reaction is then acidified, and the product is extracted, dried, and purified to afford the final N-sulfonylamino acid derivative, this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.31 µM | MMP-2 | [2] |

| IC50 | 0.24 µM | MMP-9 | [2] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Biological Process | Cell Type | Key Findings | Concentration Range | Reference |

| Osteogenesis | hBMSCs | Increased RUNX2, OSX, and COL1A1 expression | 1.7–17 µM | [4] |

| Osteogenesis | hBMSCs | Enhanced ALP activity and calcium deposits | 0.17–17 µM | [4] |

| Angiogenesis | HUVECs | Increased cell migration | 1.7–17 µM | [4] |

| Angiogenesis | HUVECs | Upregulation of HIF-1α | Not specified | [4] |

| Table 2: Effects of this compound on Osteogenesis and Angiogenesis |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

MMP-2 Activity Assay (Gelatin Zymography)

This protocol is adapted from standard gelatin zymography procedures to assess the inhibitory effect of this compound on MMP-2 activity.[5][6]

Materials:

-

Cells (e.g., human bone marrow mesenchymal stem cells - hBMSCs)

-

This compound

-

Serum-free cell culture medium

-

SDS-PAGE resolving gel (10%) containing 1 mg/mL gelatin

-

SDS-PAGE stacking gel

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and culture for 24 hours.[4]

-

Treat the cells with varying concentrations of this compound in osteogenic differentiation medium for 3 days.[4]

-

Collect the conditioned media from the cell cultures.

-

Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzyme to renature.

-

Incubate the gel overnight at 37°C in zymogram developing buffer.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMP-2. The intensity of the bands can be quantified using densitometry.

Western Blot for p38 MAPK Activation

This protocol details the procedure for assessing the phosphorylation of p38 MAPK in response to this compound treatment.[7][8]

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound

-

Matrigel (or a similar basement membrane extract)

-

96-well plate

-

Endothelial cell growth medium

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound.

-

Incubate the cells at 37°C for 4-18 hours.

-

Observe the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathways modulated by this compound in osteogenesis and angiogenesis.

Caption: A typical experimental workflow for the evaluation of this compound.

References

- 1. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]

- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shedding of the Matrix Metalloproteinases MMP-2, MMP-9, and MT1-MMP as Membrane Vesicle-Associated Components by Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mmp2-IN-1 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies concerning Mmp2-IN-1, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound, also known as MMP-2/MMP-9 Inhibitor I, is a small molecule inhibitor targeting matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, making them significant targets for therapeutic intervention. This compound has been identified as a potent inhibitor of both MMP-2 and MMP-9, acting by chelating the zinc ion at the active site of these enzymes.[1]

Mechanism of Action and Biological Effects

This compound has been shown to influence key cellular processes, notably osteogenesis and angiogenesis, through the modulation of specific signaling pathways.

Role in Osteogenesis

Studies have demonstrated that this compound promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs). This effect is mediated through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.

Role in Angiogenesis

In the context of angiogenesis, this compound has been observed to enhance the angiogenic potential of human umbilical vein endothelial cells (HUVECs). This pro-angiogenic effect is attributed to the activation of the hypoxia-inducible factor (HIF)-1α signaling pathway.

Data Presentation: Inhibitory Activity of this compound

| Compound Name | Target | IC50 (nM) | Reference |

| This compound (MMP-2/MMP-9 Inhibitor I) | MMP-2 | 310 | [1] |

| MMP-9 | 240 | [1] |

To illustrate the principles of SAR in the context of MMP-2 inhibition, the following table presents data for a series of pyrazole-based MMP-2 inhibitors, a class of compounds that also target MMPs.

Representative SAR Table for Pyrazole-Based MMP-2 Inhibitors

| Compound ID | R1 | R2 | R3 | MMP-2 IC50 (µM) |

| 1a | H | H | H | 0.52 |

| 1b | Cl | H | H | 0.28 |

| 1c | F | H | H | 0.35 |

| 1d | H | Cl | H | 0.41 |

| 1e | H | F | H | 0.48 |

| 1f | H | H | Cl | 0.63 |

| 1g | H | H | F | 0.59 |

Note: This table is a representative example from a study on pyrazole derivatives and does not represent analogs of this compound.

Mandatory Visualizations

Signaling Pathways

Caption: this compound signaling pathways in osteogenesis and angiogenesis.

Experimental Workflow

References

Mmp2-IN-1: A Technical Guide to Target Protein Binding Affinity and In Vitro/In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mmp2-IN-1, a class of N-sulfonylamino acid derivatives that act as potent inhibitors of Matrix Metalloproteinase-2 (MMP-2) and, in many cases, Matrix Metalloproteinase-9 (MMP-9). This document details their target protein binding affinities, the experimental protocols used to determine these values, and their effects on cellular signaling pathways and in vivo models.

Core Concepts: Target Protein and Binding Affinity

The primary target of this compound is Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix components, particularly type IV collagen, a major structural component of basement membranes.[1] Due to its role in tissue remodeling, MMP-2 is implicated in various physiological and pathological processes, including angiogenesis, tumor invasion, and metastasis.[2][3] Several inhibitors in this class also exhibit high affinity for MMP-9, another gelatinase with similar substrate specificity.[4][5]

The binding affinity of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of MMP-2 by 50%.

Quantitative Data Summary

The following table summarizes the reported IC50 values for various inhibitors referred to as "this compound" or its close analogs. It is important to note that different designations may be used by various suppliers for the same or structurally similar compounds.

| Inhibitor Designation | Target Protein | IC50 Value | Reference |

| MMP-2/MMP-9-IN-1 | MMP-2 | 0.31 µM (310 nM) | [4][5] |

| MMP-9 | 0.24 µM (240 nM) | [4][5] | |

| MMP-2/9-IN-1 | MMP-2 | 56 nM | |

| MMP-9 | 38 nM | ||

| This compound | MMP-2 | 6.8 µM | |

| ARP100 | MMP-2 | 12 nM | [6] |

| MMP-3 | 4.5 µM | [6] | |

| MMP-7 | 50 µM | [6] | |

| AG-L-66085 | MMP-9 | 5 nM | [6] |

| MMP-1 | 1.05 µM | [6] |

Experimental Protocols

The determination of the binding affinity (IC50) of this compound and related compounds typically involves in vitro enzymatic assays. The following protocols are representative of the methodologies employed.

Fluorogenic Substrate Assay for IC50 Determination

This assay continuously measures the enzymatic activity of MMP-2 by monitoring the cleavage of a fluorogenic peptide substrate. The protocol is adapted from the methodologies described in the foundational study by Tamura et al. (1998) and other standard enzymology practices.[4]

Objective: To determine the concentration of an inhibitor that reduces MMP-2 activity by 50%.

Materials:

-

Recombinant human MMP-2 (activated)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

Test Inhibitor (e.g., MMP-2/MMP-9-IN-1) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Enzyme Preparation: Dilute the activated MMP-2 enzyme to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of the diluted MMP-2 enzyme solution.

-

Add the serially diluted inhibitor solutions to the respective wells.

-

Include control wells containing the enzyme and assay buffer with DMSO (vehicle control) but no inhibitor.

-

Include blank wells containing only the assay buffer and substrate to measure background fluorescence.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record measurements at regular intervals for a set duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Gelatin Zymography for MMP-2 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-2 in biological samples.

Objective: To visualize the inhibitory effect of a compound on MMP-2 activity.

Materials:

-

SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL)

-

Cell culture supernatant or tissue homogenates containing MMP-2

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix the samples containing MMP-2 with a non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Run the samples on the gelatin-containing SDS-PAGE gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel with the renaturing buffer to remove SDS and allow the enzyme to renature.

-

Incubation: Incubate the gel in the developing buffer at 37°C for 12-24 hours. During this time, the active MMP-2 will digest the gelatin in the gel. To test an inhibitor, it can be included in the developing buffer.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Visualization: Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The intensity of the clear band is proportional to the enzyme activity.

Signaling Pathways and Experimental Workflows

The inhibition of MMP-2 can have significant downstream effects on cellular signaling pathways, particularly in the context of cancer biology.

MMP-2 Inhibition and Radiation-Induced G2/M Arrest

Inhibition of MMP-2 has been shown to enhance the radiosensitivity of lung cancer cells by affecting the DNA damage response pathway. Specifically, MMP-2 inhibition can abrogate the G2/M cell cycle arrest that is typically induced by ionizing radiation. This effect is mediated through the downregulation of the p53-p21 axis and the checkpoint kinase 2 (Chk2).[1]

In Vivo Experimental Workflow: Post-Thrombotic Vein Wall Remodeling

The following workflow illustrates a typical in vivo experiment to evaluate the efficacy of an MMP-2 inhibitor in a mouse model of post-thrombotic vein wall remodeling.[7]

Conclusion

The N-sulfonylamino acid derivatives, collectively referred to as this compound, are potent inhibitors of MMP-2 and MMP-9. Their ability to modulate the activity of these key enzymes has significant implications for therapeutic interventions in diseases characterized by excessive extracellular matrix degradation, such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of these and other MMP inhibitors. Understanding their specific effects on cellular signaling pathways is crucial for elucidating their mechanisms of action and identifying novel therapeutic strategies.

References

- 1. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of MMP2 and MMP 2/9 deletion in Experimental Post-thrombotic Vein Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Mmp2-IN-1 and its Pro-Angiogenic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the matrix metalloproteinase-2 (MMP-2) inhibitor, Mmp2-IN-1, and its documented effects on angiogenesis. Contrary to the expected anti-angiogenic outcome of MMP inhibition, recent studies have demonstrated a surprising pro-angiogenic role for this compound in human vascular endothelial cells (HUVECs). This document summarizes the key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathway.

Core Findings: A Pro-Angiogenic Role

This compound has been shown to positively influence the angiogenesis of HUVECs.[1][2] Instead of inhibiting the formation of new blood vessels, this compound enhances the migration and tube formation capabilities of these cells. This effect is attributed to the activation of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2] The inhibitor was also found to upregulate the expression of key angiogenesis-related genes and proteins, including Vascular Endothelial Growth Factor (VEGF), CD31, and Endomucin (EMCN).[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various angiogenic processes in HUVECs.

| Experiment Type | This compound Concentration | Key Findings | Reference |

| Cell Proliferation (EdU assay) | Not specified | No significant influence on the proliferation of HUVECs. | [1] |

| Cell Migration (Scratch wound assay) | 1.7–17 µM | Increased migration of HUVECs compared to the control group. The area not covered by cells was significantly smaller. | [1] |

| Cell Migration (Transwell assay) | 1.7–17 µM | Increased migration of HUVECs compared to the control group. | [1] |

| Gene Expression (qPCR) | 0.17 µM | Increased expression of VEGF, CD31, and EMCN at 1 and 3 days. | [1] |

| Signaling Pathway (Western Blot) | Not specified | Significantly upregulated HIF-1α protein levels at 3 days. | [1][2] |

| Tube Formation | Not specified | Enhanced tube formation ability of HUVECs. This effect was decreased by a HIF-1α inhibitor (KC7F2). | [1] |

| Vessel Sprouting (Fibrin gel assay) | Not specified | Promoted sprouting of HUVECs. This effect was impaired by the HIF-1α inhibitor KC7F2. | [1] |

Signaling Pathway

This compound is reported to promote angiogenesis in HUVECs through the activation of the HIF-1α signaling pathway.[1][2] The diagram below illustrates this proposed mechanism.

Caption: Proposed signaling pathway of this compound in HUVECs.

Experimental Protocols

Detailed methodologies for the key experiments that demonstrated the pro-angiogenic effects of this compound are provided below.

Scratch Wound Assay

This assay assesses cell migration by creating a "scratch" in a cell monolayer and monitoring the rate at which cells move to close the gap.

-

Cell Seeding: HUVECs are seeded in a 6-well plate and cultured to confluence.

-

Scratch Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with different concentrations of this compound (e.g., 1.7–17 µM). A control group receives no treatment.

-

Imaging and Analysis: Images of the scratch are captured at different time points (e.g., 0 and 24 hours). The area of the scratch is measured, and the rate of closure is calculated to determine cell migration.[1]

Transwell Migration Assay

This assay evaluates the migratory capacity of cells towards a chemoattractant through a porous membrane.

-

Chamber Setup: HUVECs are seeded in the upper chamber of a Transwell insert, which has a porous membrane.

-

Treatment: The lower chamber contains a culture medium with this compound, which acts as a chemoattractant.

-

Incubation: The cells are incubated for a specific period to allow migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.[1]

Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.

-

Matrix Preparation: A layer of Matrigel is polymerized in a 96-well plate.

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: The plate is incubated to allow the cells to form capillary-like networks.

-

Analysis: The formation of tubes is observed and quantified by measuring parameters such as the number of nodes, junctions, and total tube length using imaging software.[1]

The workflow for these in vitro angiogenesis assays is depicted below.

Caption: Experimental workflow for assessing the angiogenic effects of this compound.

Concluding Remarks

The finding that this compound promotes angiogenesis presents a paradoxical role for an MMP inhibitor and opens new avenues for research. While matrix metalloproteinases are typically associated with the degradation of the extracellular matrix to facilitate cell migration and invasion, this particular inhibitor appears to trigger a pro-angiogenic signaling cascade in endothelial cells.[3][4][5] This suggests that the functions of MMPs and their inhibitors may be more complex and context-dependent than previously understood.[6] These findings have significant implications for drug development, particularly in fields like regenerative medicine and oncology, where the modulation of angiogenesis is a key therapeutic strategy. Further investigation is required to fully elucidate the mechanism of action and to determine if this pro-angiogenic effect is specific to this compound or a characteristic of a broader class of MMP inhibitors.

References

- 1. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]

- 3. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinases: pro- and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mmp2-IN-1: A Deep Dive into its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components, a process integral to both normal physiological functions and pathological conditions such as cancer metastasis and angiogenesis.[1][2] The development of specific inhibitors for MMP-2 is a key area of interest in therapeutic research. This technical guide focuses on Mmp2-IN-1, a notable inhibitor of MMP-2, and elucidates its effects on critical cellular signaling pathways. Through a comprehensive review of existing literature, this document provides an in-depth analysis of the molecular mechanisms modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.

Introduction to this compound

This compound, also referred to as MMP-2 Inhibitor I (MMP2-I1), is a compound identified for its ability to specifically block the enzymatic activity of Matrix Metalloproteinase-2.[2][3] MMP-2 is a member of the gelatinase subgroup of MMPs and is instrumental in the breakdown of type IV collagen, a primary component of the basement membrane.[1] Dysregulation of MMP-2 activity is implicated in numerous pathologies, including tumor invasion, angiogenesis, and tissue remodeling.[4][5] this compound serves as a valuable tool for investigating the functional roles of MMP-2 and as a potential therapeutic agent for diseases characterized by excessive MMP-2 activity.

Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its cellular effects by modulating at least two key signaling pathways: the p38/mitogen-activated protein kinase (MAPK) pathway and the hypoxia-inducible factor (HIF)-1α pathway.[3]

Activation of the p38/MAPK Signaling Pathway

Studies have demonstrated that this compound promotes the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) by activating the p38/MAPK signaling pathway.[3] This activation leads to the phosphorylation of p38. It is noteworthy that this compound's effect appears to be specific to the p38 pathway, as it did not affect other signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), β-catenin, p65, or p-SMAD in the same study.[3]

References

- 1. MMP2 - Wikipedia [en.wikipedia.org]

- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease | MDPI [mdpi.com]

- 5. New facets of matrix metalloproteinases MMP-2 and MMP-9 as cell surface transducers: outside-in signaling and relationship to tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Mmp2-IN-1 for Extracellular Matrix Degradation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mmp2-IN-1, a key inhibitory molecule used in the study of Matrix Metalloproteinase-2 (MMP-2) and its role in the degradation of the extracellular matrix (ECM). This document details the mechanism of action, experimental protocols, and relevant signaling pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in research settings.

Introduction to Matrix Metalloproteinase-2 (MMP-2)

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the breakdown and remodeling of the extracellular matrix.[1][2] Under normal physiological conditions, MMP-2 is involved in essential processes such as embryonic development, tissue repair, wound healing, and angiogenesis.[1] Its primary substrates include type IV and V collagen, fibronectin, laminin, and elastin, which are fundamental components of the ECM.[1]

However, the dysregulation and overactivation of MMP-2 are implicated in a variety of pathological conditions.[1] These include cardiovascular diseases, cancer metastasis, chronic inflammatory disorders, and fibrosis, where excessive ECM degradation or altered tissue remodeling contributes to disease progression.[1][3] Given its central role in these processes, MMP-2 is a significant target for therapeutic intervention and a key subject of study in cellular and molecular biology.[3]

This compound: A Tool for Investigating MMP-2 Function

This compound is a chemical inhibitor designed to target and block the enzymatic activity of MMP-2. By doing so, it serves as a valuable tool for researchers to investigate the specific roles of MMP-2 in various biological and pathological processes. The use of this compound allows for the elucidation of pathways and cellular behaviors that are dependent on MMP-2-mediated ECM degradation.

Mechanism of Action

MMP-2 inhibitors, including this compound, generally function by binding to the active site of the MMP-2 enzyme.[3] This binding action can interfere with the essential zinc ion cofactor required for the enzyme's catalytic activity, thereby preventing the breakdown of its target ECM proteins.[3] This inhibition helps to impede processes that rely on MMP-2-driven tissue remodeling, such as tumor cell invasion and angiogenesis.[3]

Caption: Mechanism of this compound action on MMP-2.

Quantitative Data on this compound Activity

The following table summarizes quantitative data from a study investigating the effects of this compound on the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs). The study found that this compound promoted the expression of key osteogenic markers.[4]

| Parameter | Concentration Range | Cell Type | Observed Effect | Reference |

| Protein Expression | 1.7–17 μM | hBMSCs | Increased expression of RUNX2 protein at 3 and 7 days. | [4] |

| Protein Expression | 1.7–17 μM | hBMSCs | Significantly increased COL1A1 protein expression at 3 and 7 days. | [4] |

| Protein Expression | 1.7–17 μM | hBMSCs | Dose-dependent increase in OSX protein expression at 3 days. | [4] |

Key Signaling Pathways Modulated by this compound

Research has shown that this compound can influence cellular behavior by modulating specific signaling pathways. For instance, it has been demonstrated to promote osteogenesis by activating the p38/MAPK pathway and enhance angiogenesis through the HIF-1α signaling pathway.[4][5]

Caption: Signaling pathways activated by this compound.

Experimental Protocols for Studying this compound Effects

This section provides generalized protocols for common in vitro assays used to study the effects of this compound on ECM degradation and cellular processes.

-

Cell Seeding: Plate cells (e.g., fibroblasts, cancer cells, or endothelial cells) in appropriate culture vessels and medium. Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours to reduce the influence of growth factors present in the serum.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free or low-serum medium.

-

Incubation: Replace the culture medium with the medium containing this compound or vehicle control. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, collect the conditioned medium and/or cell lysates for downstream analysis.

Gelatin zymography is a common technique to detect the activity of gelatinases like MMP-2.

-

Sample Preparation: Collect conditioned medium from treated and control cells. Determine the protein concentration of each sample.

-

Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto a polyacrylamide gel containing gelatin.

-

Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer at 37°C for 12-48 hours. This buffer contains the necessary salts and cofactors for MMP activity.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

-

Quantification: The intensity of the clear bands can be quantified using densitometry to determine the relative MMP-2 activity.

Western blotting can be used to measure the levels of MMP-2 protein or other target proteins affected by this compound treatment.

-

Protein Extraction: Prepare cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MMP-2, anti-collagen IV).

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

This assay measures the ability of cells to invade through a basement membrane matrix, a process often dependent on MMP activity.

-

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. Add this compound or vehicle control to the upper chamber.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.

-

Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.

-

Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cellular functions related to ECM degradation.

Caption: Experimental workflow for this compound studies.

The Role of MMP-2 in Fibrosis: A Complex Picture

The role of MMP-2 in fibrosis is multifaceted and can appear contradictory. Some studies using MMP-2 knockout mice (Mmp2-/-) have shown that a lack of MMP-2 can lead to increased fibrosis.[6] For instance, in models of liver and diabetic kidney fibrosis, Mmp2-/- mice exhibited greater collagen deposition compared to wild-type mice, suggesting an anti-fibrotic role for MMP-2 in these contexts.[6] One proposed mechanism is that MMP-2 may suppress the expression of collagen I.[6][7]

Conversely, MMP-2 is often upregulated in fibrotic diseases and is considered a pro-fibrotic mediator in some contexts due to its ability to degrade the normal matrix, which can facilitate the activation and migration of fibrogenic cells.[7] this compound can be a crucial tool to dissect these context-dependent roles of MMP-2 in different fibrotic conditions.

Conclusion

This compound is an indispensable tool for researchers studying the intricate roles of MMP-2 in both health and disease. Its ability to specifically inhibit MMP-2 allows for the detailed investigation of ECM degradation, cell migration, invasion, and tissue remodeling. The protocols and data presented in this guide offer a framework for designing and interpreting experiments aimed at understanding the multifaceted functions of MMP-2. Further research utilizing this compound will continue to unravel the complex mechanisms governed by this key enzyme, potentially leading to the development of novel therapeutic strategies for a range of pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]

- 5. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse functions of matrix metalloproteinases during fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mmp2-IN-1

Disclaimer: The available scientific literature lacks comprehensive pharmacokinetic and pharmacodynamic data for a compound specifically named "Mmp2-IN-1". However, research on a molecule designated as "MMP-2 Inhibitor 1" (MMP2-I1), a long-chain unsaturated fatty acid, is available and is presumed to be the subject of this guide. This document synthesizes the existing data for MMP2-I1, while explicitly noting the absence of traditional Absorption, Distribution, Metabolism, and Excretion (ADME) and detailed in vivo pharmacodynamic studies.

Core Compound Information

MMP-2 Inhibitor I (MMP2-I1) is a reversible, hydroxamate-based inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] It also shows inhibitory activity against MMP-9.[2] Its primary mechanism of action is the chelation of the zinc ion within the active site of the MMP enzyme, which is crucial for its catalytic activity.[3][4]

Pharmacodynamics and Biological Activity

While classical pharmacodynamic studies are not extensively reported, the biological effects of MMP2-I1 have been investigated, particularly in the contexts of osteogenesis and angiogenesis.

In Vitro Efficacy

The following table summarizes the key quantitative data regarding the in vitro activity of MMP2-I1.

| Parameter | Value | Cell Line/System | Experimental Context |

| Ki for MMP-2 | 1.7 µM | Enzyme Assay | Direct inhibition of MMP-2 activity.[5] |

| Effective Concentration for Cell Migration | 1.7 - 17 µM | Human Vascular Endothelial Cells (HUVECs) | Increased cell migration in scratch wound and Transwell assays.[2] |

| Effective Concentration for Angiogenic Gene Expression | 0.17 µM | Human Vascular Endothelial Cells (HUVECs) | Increased expression of VEGF, CD31, and EMCN.[2] |

| Concentration for p38/MAPK Activation | 1.7 - 17 µM | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Rapid activation of p38 phosphorylation. |

| Concentration for HIF-1α Upregulation | Not specified | Human Vascular Endothelial Cells (HUVECs) | Significantly upregulated HIF-1α protein. |

In Vivo Efficacy

MMP2-I1 has been demonstrated to be orally active in animal models.[2] In vivo studies have shown its potential in bone regeneration and prevention of bone loss.

-

Rat Tibial Defect Model: MMP2-I1 enhanced bone formation.[2][6]

-

Ovariectomy-Induced Mouse Model of Osteoporosis: MMP2-I1 prevented bone loss and generated more type H vessels (CD31hiEmcnhi).[2][6]

Signaling Pathways

MMP2-I1 exerts its biological effects by modulating specific signaling pathways in different cell types.

Osteogenesis in hBMSCs: p38/MAPK Pathway

MMP2-I1 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.[2][6]

Angiogenesis in HUVECs: HIF-1α Pathway

In human vascular endothelial cells (HUVECs), MMP2-I1 enhances angiogenesis via the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for MMP2-I1.

Cell Culture

-

Human Bone Marrow Mesenchymal Stem Cells (hBMSCs): Cultured in osteogenic differentiation medium (ODM) which consists of α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 mM β-glycerophosphate, 50 µg/mL L-ascorbic acid, and 100 nM dexamethasone.

-

Human Vascular Endothelial Cells (HUVECs): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Cell Migration Assays

-

Scratch Wound Assay:

-

HUVECs are seeded in 6-well plates and grown to confluence.

-

A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Cells are washed with PBS to remove detached cells.

-

The medium is replaced with fresh medium containing different concentrations of MMP2-I1.

-

Images of the scratch are captured at 0 and 24 hours to assess cell migration into the wound area.

-

-

Transwell Assay:

-

HUVECs are seeded in the upper chamber of a Transwell insert (8 µm pore size).

-

The lower chamber is filled with medium containing MMP2-I1 as a chemoattractant.

-

After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

Western Blot Analysis

-

Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p38, HIF-1α, RUNX2, VEGF) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

-

Rat Tibial Defect Model:

-

A critical-sized bone defect is created in the tibia of rats.

-

The defect is filled with a scaffold material soaked with either vehicle control or MMP2-I1.

-

Bone formation is assessed at various time points using micro-CT imaging and histological analysis.

-

-

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model:

-

Female mice undergo either a sham operation or bilateral ovariectomy.

-

After a period to allow for bone loss to occur, mice are treated with MMP2-I1 or vehicle control.

-

Bone mineral density and bone microarchitecture are analyzed using micro-CT.

-

Pharmacokinetics

There is a significant lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of MMP2-I1. While it is stated to be orally active in animal models, detailed parameters such as bioavailability, plasma concentration-time profiles, tissue distribution, metabolic pathways, and excretion routes have not been reported in the reviewed literature.[2]

Conclusion and Future Directions

MMP-2 Inhibitor 1 (this compound) demonstrates interesting biological activities, particularly in promoting osteogenesis and angiogenesis through the p38/MAPK and HIF-1α pathways, respectively. The available in vitro and in vivo data suggest its potential as a therapeutic agent for bone regeneration. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is currently lacking. Future research should focus on:

-

Detailed ADME studies: To characterize its absorption, distribution, metabolism, and excretion profiles.

-

Pharmacodynamic assessments: Including dose-response relationships in relevant in vivo models and target engagement studies.

-

Selectivity profiling: To determine its inhibitory activity against a broader panel of MMPs and other proteases.

-

Toxicology studies: To assess its safety profile for potential clinical development.

A thorough investigation of these aspects is crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]

Selectivity of MMP-2 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of inhibitors targeting Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis. While a specific, universally cataloged inhibitor designated "Mmp2-IN-1" with a comprehensive public selectivity profile could not be identified through extensive searches, this document synthesizes available data for representative MMP-2 inhibitors and outlines the methodologies used to determine their selectivity.

Understanding MMP-2 and the Importance of Selective Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. MMP-2, also known as gelatinase A, primarily degrades type IV collagen, a major component of basement membranes. Its activity is crucial in processes requiring ECM remodeling. However, dysregulation of MMP-2 activity is associated with numerous diseases, making it a significant therapeutic target.

Selective inhibition of MMP-2 is paramount in drug development to minimize off-target effects. Many MMPs share structural similarities in their catalytic domains, leading to challenges in developing inhibitors that can discriminate between different family members. Non-selective MMP inhibition can lead to adverse effects, as other MMPs play essential roles in maintaining tissue homeostasis.

Quantitative Selectivity of Representative MMP-2 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. Selectivity is determined by comparing the IC50 or Ki value for the target enzyme (MMP-2) to those for other MMPs. The following table summarizes the available quantitative data for inhibitors identified as "MMP-2 Inhibitor I" or similar designations in the public domain. It is important to note that "this compound" does not appear to be a standardized name for a single chemical entity.

| Inhibitor Name/Identifier | MMP Target | IC50 / Ki | Selectivity Notes |

| MMP-2 Inhibitor I | MMP-2 | Ki = 1.6 µM | Data on selectivity against other MMPs is not readily available. This inhibitor is chemically identified as N-hydroxy-9Z-octadecenamide.[1] |

| MMP-2/MMP-9-IN-1 | MMP-2 | IC50 = 0.31 µM | A dual inhibitor, also potent against MMP-9 (IC50 = 0.24 µM).[2] |

Note: The lack of comprehensive data for a single, specific "this compound" highlights the fragmented nature of publicly available information for some research compounds.

Experimental Protocols for Determining MMP Inhibitor Selectivity

The determination of an inhibitor's selectivity profile involves a series of biochemical assays. The general workflow and a common assay methodology are described below.

General Workflow for Selectivity Profiling

Fluorogenic Substrate-Based Enzymatic Assay

This is a widely used method to measure MMP activity and the potency of inhibitors.

1. Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

2. Materials:

-

Recombinant human MMP enzymes (MMP-2 and other MMPs for selectivity panel)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

-

Microplate reader capable of fluorescence detection

3. Procedure:

-

Enzyme Activation: If the recombinant MMP is in its pro-form (pro-MMP), it needs to be activated. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or a serine protease like trypsin, followed by inactivation of the activator.

-

Reaction Setup: In a 96-well microplate, set up the following reactions:

-

Enzyme Control: Active MMP enzyme, assay buffer, and solvent control.

-

Inhibitor Test: Active MMP enzyme, assay buffer, and various concentrations of the test inhibitor.

-

Positive Control: Active MMP enzyme, assay buffer, and the positive control inhibitor.

-

Blank: Assay buffer and substrate only (to measure background fluorescence).

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used.

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

4. Selectivity Determination: Repeat the assay for a panel of different MMPs. The selectivity of the inhibitor for MMP-2 is determined by comparing its IC50 value for MMP-2 with the IC50 values obtained for other MMPs. A significantly lower IC50 for MMP-2 indicates selectivity.

Signaling Pathways Associated with MMP-2 Inhibition

Research on a compound referred to as "MMP-2 inhibitor 1 (MMP2-I1)" has suggested its involvement in specific signaling pathways related to osteogenesis and angiogenesis.

p38/MAPK Signaling Pathway in Osteogenesis

Studies have indicated that MMP-2 inhibition can promote the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.

HIF-1α Signaling Pathway in Angiogenesis

The same research suggests that MMP-2 inhibition enhances angiogenesis in human vascular endothelial cells (HUVECs) via the hypoxia-inducible factor (HIF)-1α signaling pathway.

Conclusion

While the specific inhibitor "this compound" lacks a clear, singular identity with a comprehensive public selectivity profile, the principles and methodologies for determining MMP-2 inhibitor selectivity are well-established. The development of highly selective MMP-2 inhibitors remains a critical goal for therapeutic intervention in a range of diseases. This guide provides researchers and drug development professionals with a foundational understanding of the available data for representative inhibitors and the experimental protocols necessary to assess the selectivity of novel compounds targeting MMP-2. The elucidation of signaling pathways affected by MMP-2 inhibition further opens new avenues for understanding the broader biological consequences of targeting this enzyme.

References

Mmp2-IN-1: A Technical Guide to Early-Stage Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research concerning the therapeutic potential of Mmp2-IN-1, a moderate potency inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

| Parameter | Value | Cell Line/Model | Source |

| MMP-2 Inhibition | |||

| IC50 | 6.8 µM | Enzyme Assay | |

| Antiproliferative Activity | |||

| IC50 | 0.07 µM | MDA-MB-231 (Human Breast Cancer) | |

| IC50 | 0.11 µM | A549 (Human Lung Cancer) | |

| IC50 | 0.18 µM | HeLa (Human Cervical Cancer) | |

| IC50 | > 10 µM | HepG2 (Human Liver Cancer) | |

| Apoptosis Induction | |||

| Early-stage Apoptosis | 4.66% to 10.9% | MDA-MB-231 (at 10 µM) | |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Significant | Metastatic 4T1 Murine Breast Cancer Model (10 mg/kg, IP, daily for 14 days) | |

| Acute Toxicity | |||

| Mortality Rate | 0% | Mice (100 mg/kg, single IP dose) | |

| Mortality Rate | 30% | Mice (150 mg/kg, single IP dose) | |

| Mortality Rate | 50% | Mice (200 mg/kg, single IP dose) | |

| Mortality Rate | 60% | Mice (250 mg/kg, single IP dose) |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes such as osteogenesis and angiogenesis.

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound.

Cell Proliferation Assay (CCK-8)

This protocol is based on the finding that this compound's effect on human Bone Marrow Mesenchymal Stem Cells (hBMSCs) proliferation was assessed.

Objective: To determine the effect of this compound on the proliferation of hBMSCs.

Materials:

-

Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)

-

Complete culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed hBMSCs in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.17 µM, 1.7 µM, 17 µM) for 1, 3, and 7 days. A vehicle control (e.g., DMSO) should be included.

-

At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell proliferation is determined by comparing the absorbance of treated cells to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI)

This protocol is designed to quantify the induction of apoptosis by this compound in cancer cells.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) for 24 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine model.

Objective: To assess the in vivo therapeutic potential of this compound in a metastatic breast cancer model.

Materials:

-

Immunocompromised mice (e.g., BALB/c)

-

4T1 murine breast cancer cells

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Inject 4T1 cells subcutaneously into the mammary fat pad of the mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for 14 days.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Monitor mice for any signs of toxicity throughout the study.

Western Blot for p38 MAPK Activation

This protocol describes the detection of p38 MAPK activation through the analysis of its phosphorylation status.

Objective: To determine if this compound treatment leads to the phosphorylation of p38 MAPK.

Materials:

-

hBMSCs

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture hBMSCs and treat with this compound (e.g., 1.7-17 µM) for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total p38 as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Understanding the enzymatic inhibition of MMP-2 by Mmp2-IN-1

An In-depth Technical Guide to the Enzymatic Inhibition of Matrix Metalloproteinase-2 (MMP-2) by Mmp2-IN-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in degrading extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2][3] Dysregulation and overexpression of MMP-2 are strongly associated with pathological processes such as tumor invasion, metastasis, and angiogenesis.[3][4][5] Consequently, MMP-2 has emerged as a significant therapeutic target for cancer and other diseases.[6] This document provides a comprehensive technical overview of the enzymatic inhibition of MMP-2 by a representative potent inhibitor, referred to herein as this compound. This guide consolidates quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and visual representations of the underlying biochemical mechanisms and pathways.

Note on Nomenclature: The specific designation "this compound" is not uniquely identified in the scientific literature. This guide synthesizes data from several potent and selective inhibitors commonly referred to as "MMP-2 Inhibitor I" or similar variations, such as "MMP-2/9-IN-1" and "ARP100". The presented data is representative of this class of inhibitors.

Quantitative Inhibition Data

The inhibitory potency of compounds against MMP-2 is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following tables summarize the quantitative data for representative MMP-2 inhibitors.

Table 1: IC₅₀ Values of Selected MMP-2 Inhibitors

| Inhibitor Name/Alias | Target(s) | IC₅₀ Value (MMP-2) | Reference Compound(s) |

| MMP-2/9-IN-1 | MMP-2, MMP-9 | 56 nM | MMP-9 (38 nM) |

| MMP-2/MMP-9 Inhibitor I | MMP-2, MMP-9 | 310 nM | MMP-9 (240 nM) |

| ARP100 | MMP-2 | 12 nM | MMP-3 (4.5 µM), MMP-7 (50 µM) |

Data sourced from multiple studies.[7][8][9]

Table 2: Inhibition Constant (Kᵢ) for MMP-2 Inhibitor I

| Inhibitor Name/Alias | Target | Kᵢ Value |

| MMP-2 Inhibitor I (OA-Hy) | MMP-2 | 1.7 µM |

Data sourced from MedchemExpress.[10]

Mechanism of Action

This compound and similar small molecule inhibitors typically function by targeting the catalytic domain of the MMP-2 enzyme. MMPs are zinc-dependent, and the catalytic mechanism requires a zinc ion (Zn²⁺) in the active site.[3][11] These inhibitors often contain a zinc-binding group (ZBG) that chelates this essential zinc ion, rendering the enzyme inactive.[3][8] By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of natural MMP-2 substrates like type IV collagen.

Caption: Mechanism of MMP-2 inhibition by this compound.

Experimental Protocols

Assessing the inhibitory effect of compounds on MMP-2 activity is crucial. Gelatin zymography is a widely used and sensitive technique for this purpose.[12][13]

Protocol: Gelatin Zymography for MMP-2 Inhibition Assay

This method detects the gelatinolytic activity of MMP-2 in biological samples, such as conditioned cell culture media.[14]

1. Sample Preparation:

-

Culture cells (e.g., HT-29 colon cancer cells) to 70-80% confluency.

-

Wash cells twice with serum-free media.

-

Treat cells with varying concentrations of this compound in serum-free media for a predetermined time (e.g., 24-48 hours).

-

Collect the conditioned media.

-

Centrifuge the media to remove cells and debris.

-

Determine the protein concentration of each sample for equal loading.

2. Gel Electrophoresis:

-

Prepare a 7.5% or 10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin.[15]

-

Mix samples with a non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 125 mM Tris-HCl, pH 6.8). Do not heat or add reducing agents like β-mercaptoethanol, as this would denature the enzyme.[12]

-

Load equal amounts of protein per lane. Include a molecular weight marker and a positive control (active MMP-2).

-

Run the gel at 150V at 4°C until the dye front reaches the bottom.[15]

3. Enzyme Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.[14]

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM CaCl₂, 2 M NaCl) at 37°C for 18-24 hours.[12] This allows the active MMP-2 to digest the gelatin in the gel.

4. Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[15]

-

Destain the gel with a solution of 10% acetic acid and 5% methanol until clear bands appear against a dark blue background.[12]

-

Areas of gelatin degradation by MMP-2 will appear as clear, unstained bands. The pro- and active forms of MMP-2 can be distinguished by their different molecular weights.

5. Data Analysis:

-

Image the gel and quantify the band intensity using densitometry software.

-

The reduction in the intensity of the clear bands in inhibitor-treated samples compared to the untreated control indicates the inhibitory activity of this compound.

Caption: Experimental workflow for Gelatin Zymography.

Impact on Cellular Signaling and Processes

Inhibition of MMP-2 has profound effects on cellular behavior, primarily by preventing the degradation of the ECM, which is a critical step in cell migration and invasion.[16][17][18] Elevated MMP-2 activity is often driven by oncogenic signaling pathways. Conversely, inhibiting MMP-2 can disrupt these metastatic processes.

One such regulatory network involves the Src and ERK1/2 signaling pathways. Activation of these pathways can lead to the upregulation of MMP-2 expression.[16] By inhibiting MMP-2 activity, this compound can block the final step in this pro-invasive cascade, leading to a reduction in cancer cell motility and invasion, even if the upstream signaling remains active.

Caption: Effect of this compound on a pro-invasive signaling pathway.

Conclusion